N-Cbz-glycyl-L-glutamine

Catalog No.
S12794495
CAS No.
M.F
C15H19N3O6
M. Wt
337.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cbz-glycyl-L-glutamine

Product Name

N-Cbz-glycyl-L-glutamine

IUPAC Name

5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

InChI

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)

InChI Key

BYMPQNRKDGXXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

N-Cbz-glycyl-L-glutamine, also known as N-carbobenzyloxy-glycyl-L-glutamine, is a dipeptide derivative formed from the amino acids glycine and L-glutamine. The compound features a carbobenzyloxy (Cbz) protecting group on the amino group of glycine, which enhances its stability and solubility. This modification is significant in peptide synthesis and drug development, as it allows for selective reactions without affecting the functional groups of the amino acids involved. The compound is characterized by its molecular formula C12H16N2O4C_{12}H_{16}N_{2}O_{4} and molecular weight of approximately 252.27 g/mol.

Typical of peptides, including:

  • Hydrolysis: Under acidic or basic conditions, the peptide bond can be hydrolyzed to yield glycine and L-glutamine.
  • Deprotection Reactions: The carbobenzyloxy group can be removed using hydrogenation or treatment with strong acids (e.g., trifluoroacetic acid), regenerating the free amino group of glycine.
  • Condensation Reactions: It can react with other amino acids or peptide fragments to form longer peptides through amide bond formation.

The specific reaction pathways depend on the conditions and reagents used.

N-Cbz-glycyl-L-glutamine exhibits several biological activities, primarily due to its components:

  • Neuroprotective Effects: Research indicates that glycyl-L-glutamine may enhance neuronal health by modulating acetylcholinesterase activity, which is crucial for neurotransmission .
  • Metabolic Role: As a derivative of glutamine, it plays a role in nitrogen metabolism and may influence metabolic pathways in various tissues .
  • Potential Therapeutic

The synthesis of N-Cbz-glycyl-L-glutamine typically involves several steps:

  • Protection of Glycine: Glycine is reacted with carbobenzyloxy anhydride to protect its amino group.
  • Formation of Dipeptide: The protected glycine is then coupled with L-glutamine using coupling agents such as dicyclohexylcarbodiimide or similar reagents to form N-Cbz-glycyl-L-glutamine.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain high-purity N-Cbz-glycyl-L-glutamine.

Alternative methods may include variations in protecting groups or coupling strategies to optimize yield and purity .

N-Cbz-glycyl-L-glutamine has several applications in pharmaceutical research and biochemistry:

  • Peptide Synthesis: It serves as an intermediate in the synthesis of more complex peptides and protein analogs.
  • Drug Development: Due to its biological activities, it may be explored as a therapeutic agent for neurological conditions or metabolic disorders.
  • Research Tool: It can be used in studies investigating peptide interactions, enzyme kinetics, and metabolic pathways involving glutamine.

Interaction studies involving N-Cbz-glycyl-L-glutamine often focus on its role in enzymatic reactions and cellular processes:

  • Enzyme Modulation: Studies have shown that it can influence the activity of enzymes such as acetylcholinesterase, potentially enhancing synaptic transmission .
  • Transport Mechanisms: Investigations into how it interacts with transporters involved in amino acid uptake reveal insights into its absorption and utilization within cells .

Several compounds share structural similarities with N-Cbz-glycyl-L-glutamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Glycyl-L-glutamineDipeptideLacks protective groups; directly involved in metabolism.
N-acetyl-L-glutamineAcetylated Amino AcidProvides different solubility and stability properties.
N-Boc-glycyl-L-glutamineProtected DipeptideUtilizes a different protecting group (Boc), affecting reactivity.
L-alanylglycineDipeptideContains alanine instead of glutamine; different biological properties.

N-Cbz-glycyl-L-glutamine's uniqueness lies in its specific protective group (Cbz), which allows for selective reactions during peptide synthesis while maintaining stability compared to other derivatives.

N-Cbz-glycyl-L-glutamine (IUPAC name: N-benzoxycarbonyl-glycyl-L-glutamine) is a protected dipeptide derivative with the molecular formula C₁₅H₁₉N₃O₆ and a molecular weight of 337.33 g/mol. The Cbz group (-O-CO-O-CH₂C₆H₅) shields the α-amino group of glycine, leaving the carboxyl terminus of glutamine available for further reactions. The L-configuration of glutamine ensures compatibility with biological systems, as this stereoisomer mirrors naturally occurring amino acids.

Structural Characteristics

  • Peptide backbone: Glycine (N-terminal) linked to L-glutamine (C-terminal) via an amide bond.
  • Protective group: Cbz moiety attached to glycine’s amino group.
  • Functional groups: Free α-carboxylic acid (glutamine) and γ-amide group (glutamine side chain).
PropertyValueSource
Molecular FormulaC₁₅H₁₉N₃O₆
Molecular Weight337.33 g/mol
IUPAC NameN-benzoxycarbonyl-glycyl-L-glutamine
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

The compound’s SMILES string and InChIKey (BYMPQNRKDGXXFG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Historical Context in Peptide Synthesis Research

The Cbz protective group, first introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by enabling selective amino group protection. N-Cbz-glycyl-L-glutamine emerged as a model compound in the mid-20th century, particularly for studying coupling efficiency and deprotection kinetics. Its adoption coincided with the shift from solution-phase to solid-phase synthesis methodologies, where temporary protection strategies became essential for iterative peptide elongation.

Key milestones include:

  • 1930s–1950s: Development of Cbz-based protection for amino acids, facilitating the synthesis of small peptides.
  • 1960s–1970s: Integration of N-Cbz-glycyl-L-glutamine into automated synthesizers, improving yields of glutamine-containing peptides.

Role in Protected Dipeptide Chemistry

The Cbz group in N-Cbz-glycyl-L-glutamine fulfills three primary roles:

  • Steric Shielding: Prevents unintended nucleophilic attacks during coupling reactions.
  • Solubility Modulation: Enhances solubility in organic solvents (e.g., DMF, DCM), enabling homogeneous reaction conditions.
  • Selective Deprotection: Removable via hydrogenolysis or mild acids, allowing sequential peptide assembly.

Applications in Research

  • Peptide Chain Elongation: Serves as a building block for synthesizing larger peptides, such as neuroactive compounds.
  • Enzyme Substrate Studies: Used to probe glutaminase and peptidase specificity due to its stable γ-amide bond.
  • Biochemical Assays: Stabilizes glutamine residues in cell culture media, mitigating degradation during long-term experiments.

The compound’s stability under physiological conditions (e.g., resistance to spontaneous hydrolysis) further underscores its utility in in vitro studies.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

337.12738533 g/mol

Monoisotopic Mass

337.12738533 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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